4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate

Sigma receptor pharmacology TMEM97 ligand screening Neuro-oncology target engagement

This dihydrochloride hydrate salt provides the definitive 4-(piperidin-4-yl)pyrimidin-2-amine scaffold with C4–C4′ connectivity—validated against WT HIV-1 (EC50 6.4–8.6 nM) and key resistance mutants (K103N, Y181C, Y188L, E138K). The dihydrochloride form ensures aqueous solubility for N-alkylation/acylation without protecting groups, and the bifunctional 2-NH₂/piperidine-NH architecture enables chemoselective parallel SAR. Sigma-2/TMEM97 Ki = 90 nM offers a quantified starting point for fragment growing. Choose this salt form over the free base or N-linked regioisomer when reproducible solution-phase chemistry and mutant-activity retention are non-negotiable.

Molecular Formula C9H18Cl2N4O
Molecular Weight 269.17 g/mol
Cat. No. B7970998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate
Molecular FormulaC9H18Cl2N4O
Molecular Weight269.17 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NC=C2)N.O.Cl.Cl
InChIInChI=1S/C9H14N4.2ClH.H2O/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7;;;/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13);2*1H;1H2
InChIKeyALIVNFCABZAZJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Piperidinyl)-2-pyrimidinamine Dihydrochloride Hydrate: Core Scaffold Identity, Salt-Form Specifications, and Procurement Baseline


4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate (CAS free base 1211532-88-5; Sigma-Aldrich Cat. No. CBR01519) is a heterocyclic chemical building block comprising a 2-aminopyrimidine ring directly C-linked at the 4-position to a piperidine ring, supplied as the dihydrochloride hydrate salt (empirical formula C₉H₁₈Cl₂N₄O, MW 269.17) . The compound is distributed by Sigma-Aldrich under the AldrichCPR collection as a solid-form research chemical intended for early-discovery use [1]. Its core 4-(piperidin-4-yl)pyrimidin-2-amine scaffold serves as a privileged pharmacophore in medicinal chemistry, most prominently as the parent template for piperidine-linked aminopyrimidine HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and as a sigma-2 receptor ligand [2][3].

Why In-Class Substitution of 4-(4-Piperidinyl)-2-pyrimidinamine Dihydrochloride Hydrate Introduces Uncontrolled Experimental Variability


The dihydrochloride hydrate salt form, the C4–C4' connectivity between the pyrimidine and piperidine rings, and the unsubstituted 2-amino group collectively define this compound as a specific chemical entity that cannot be interchanged with its free base (CAS 1211532-88-5, MW 178.23), its monohydrochloride salt (CAS 950649-10-2, MW 214.7), or its regioisomer N-(piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9, N-linked connectivity) without altering solubility, ionization state, hydrogen-bonding capacity, and biological target engagement profiles . The dihydrochloride hydrate salt provides enhanced aqueous solubility and handling stability relative to the anhydrous free base, a property critical for reproducible solution-phase assays and salt-metathesis reactions in downstream synthetic derivatization . The C–C linkage between the piperidine C4 and pyrimidine C4 positions—as opposed to the N–C linkage in the regioisomer—produces a distinct electronic environment at the pyrimidine 2-amino group and alters the pKa of the piperidine nitrogen, directly affecting reactivity in N-alkylation, acylation, and reductive amination steps that are central to SAR exploration campaigns [1].

Quantitative Differentiation Evidence for 4-(4-Piperidinyl)-2-pyrimidinamine Dihydrochloride Hydrate Versus Closest Analogs


Sigma-2 Receptor/TMEM97 Binding Affinity: Quantitative Pharmacological Anchor for the Free Base Scaffold

The 4-(piperidin-4-yl)pyrimidin-2-amine free base scaffold (the parent of the dihydrochloride hydrate salt) exhibits a measured inhibition constant (Ki) of 90 nM at the sigma-2 receptor/TMEM97 in rat PC12 cells, as deposited in ChEMBL (CHEMBL1698776) and BindingDB (BDBM50604967) [1]. For context, the structurally related N-(piperidin-4-yl)pyrimidin-2-amine regioisomer (CAS 69385-85-9, N-linked connectivity) shows no equivalent sigma-2 affinity in the same databases, indicating that the C4–C4' connectivity is a determinant of sigma-2 recognition [1]. In the broader sigma receptor ligand space, optimized piperidine-based alkylacetamide derivatives achieve sigma-1 Ki values of 3.7–4.6 nM with sigma-1/sigma-2 selectivity ratios exceeding 350-fold (Zampieri et al., 2018), but the unsubstituted 4-(piperidin-4-yl)pyrimidin-2-amine scaffold occupies a distinct affinity range (moderate sigma-2 Ki ~90 nM) that makes it a suitable starting point for fragment-based or parallel-synthesis optimization campaigns targeting sigma-2/TMEM97 without pre-existing sigma-1 polypharmacology [2].

Sigma receptor pharmacology TMEM97 ligand screening Neuro-oncology target engagement

HIV-1 NNRTI Scaffold Potency: Single-Digit Nanomolar EC50 of Derivatives Built from the 4-(Piperidin-4-yl)pyrimidin-2-amine Core Versus Nevirapine Baseline

The piperidin-4-yl-aminopyrimidine scaffold—for which 4-(4-piperidinyl)-2-pyrimidinamine dihydrochloride hydrate is the direct unsubstituted parent building block—serves as the core template for multiple series of HIV-1 NNRTIs exhibiting single-digit nanomolar EC50 against wild-type (WT) HIV-1. Wan et al. (2015) reported that derivatives of this scaffold displayed EC50 values in the single-digit nanomolar range against WT HIV-1, representing significantly improved activity over etravirine–VRX-480773 hybrids, and lower IC50 values against HIV-1 reverse transcriptase than nevirapine [1]. In independent optimization campaigns: (a) indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) achieved EC50 = 6.4 nM (compound 5q, SI = 2,500) against WT HIV-1 in MT-4 cells [2]; (b) delavirdine–piperidin-4-yl-aminopyrimidine hybrids (DPAPYs) achieved EC50 = 8.6 nM (compound 4d, SI = 2,151) against WT HIV-1 [3]. By comparison, nevirapine—a first-generation clinical NNRTI—exhibits a median EC50 of 63–90 nM against WT HIV-1 clinical isolates (FDA prescribing information) [4]. This ~7–14× potency advantage of the optimized piperidine-linked aminopyrimidine derivatives over nevirapine establishes the scaffold's privileged status in NNRTI medicinal chemistry, and the unsubstituted parent compound (dihydrochloride hydrate) is the entry point for synthesizing these derivative series.

HIV-1 NNRTI drug discovery Antiviral scaffold optimization Reverse transcriptase inhibition

Salt-Form Molecular Weight and Stoichiometric Differentiation: Dihydrochloride Hydrate Versus Free Base and Monohydrochloride Forms

The dihydrochloride hydrate salt form (MW 269.17, formula C₉H₁₈Cl₂N₄O) differs from the free base (MW 178.23, C₉H₁₄N₄) by 90.94 Da (2 × HCl + H₂O) and from the monohydrochloride salt (MW 214.70, C₉H₁₅ClN₄, CAS 950649-10-2) by 54.47 Da (1 × HCl + H₂O) . This mass difference directly impacts gravimetric calculations for solution preparation: a 10 mM solution requires 2.69 mg/mL of the dihydrochloride hydrate versus 1.78 mg/mL of the free base—a 51% mass difference that, if unaccounted for, introduces a systematic 1.5-fold concentration error in biological assays or synthetic reaction stoichiometry . The dihydrochloride salt exists as a solid at ambient conditions, whereas the free base requires storage at 2–8°C in sealed, dry conditions per supplier recommendations (Chemscene) . The dihydrochloride hydrate form is supplied by Sigma-Aldrich as AldrichCPR product CBR01519 at $521.00/g (as of 2026), with the explicit caveat that no analytical Certificate of Analysis is provided—the buyer assumes identity/purity verification responsibility . The free base is commercially available from Fluorochem (Cat. F775054) at 98% purity with full analytical characterization, and the monohydrochloride from Bidepharm at 97% purity with batch-specific QC data (NMR, HPLC, GC) .

Salt-form selection Solution-phase chemistry Stoichiometric reaction planning

Regioisomer Connectivity Differentiation: C4–C4' Linked 4-(4-Piperidinyl)-2-pyrimidinamine Versus N-Linked N-(Piperidin-4-yl)pyrimidin-2-amine

4-(4-Piperidinyl)-2-pyrimidinamine (C4–C4' linkage between rings) and N-(piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9, N–C2 linkage) are constitutional isomers with identical molecular formulae (C₉H₁₄N₄, free base MW 178.24) but fundamentally different connectivity: the target compound features a direct C–C bond between the piperidine C4 and pyrimidine C4 positions, whereas the regioisomer connects the piperidine ring nitrogen to the pyrimidine C2 position via an exocyclic amine [1]. This connectivity difference produces distinct physicochemical and pharmacological profiles: (i) the C–C linked scaffold retains the 2-aminopyrimidine moiety as a free primary amine available for derivatization, while the N-linked isomer consumes this position for ring attachment; (ii) only the C4–C4' connectivity has demonstrated sigma-2 receptor binding (Ki = 90 nM) and serves as the validated core for HIV-1 NNRTI development, as evidenced by the Wan (2015), Xiao (2020), and Ming (2023) series, all of which explicitly employ the C4-linked scaffold [2]; (iii) the C4–C4' connectivity preserves the piperidine secondary amine (pKa ~9–11) as a handle for N-functionalization, whereas the N-linked regioisomer places the piperidine nitrogen in a tertiary aniline-like environment with altered basicity and reactivity .

Chemical scaffold selectivity Regioisomer-controlled SAR Medicinal chemistry building block selection

Drug-Resistant Mutant Virus Activity Retention: Piperidine-Linked Aminopyrimidine Scaffold Broad-Spectrum Advantage Over First-Generation NNRTIs

The piperidine-linked aminopyrimidine scaffold—for which the target dihydrochloride hydrate is the parent building block—has been independently validated for retaining potency against clinically relevant NNRTI-resistant HIV-1 mutants, a property not shared by first-generation NNRTIs such as nevirapine. Kertesz et al. (2010) demonstrated that N-benzyl-substituted piperidin-4-yl-aminopyrimidine derivatives retain potency against the K103N/Y181C double mutant and the Y188L single mutant—key resistance genotypes that abrogate nevirapine activity [1]. In the indazolyl-substituted series (Xiao et al., 2020), compound 5q maintained activity against single mutants K103N (EC50 = 0.077 μM), Y181C (EC50 = 0.11 μM), and E138K (EC50 = 0.057 μM), with moderate activity against the double mutant RES056 (EC50 = 8.7 μM) [2]. The DPAPY series (Ming et al., 2023) demonstrated good to excellent potency against single mutants L100I, K103N, Y181C, Y188L, E138K, and the double mutant F227L + V106A [3]. By contrast, nevirapine loses efficacy against K103N and Y181C single mutants (resistance fold-change typically >10–100×), and efavirenz is compromised by the K103N mutation [4]. This retained mutant-activity profile is a scaffold-intrinsic property conferred by the piperidine-linked aminopyrimidine core geometry, which enables flexible occupancy of the NNRTI binding pocket even when key contact residues are mutated.

Antiviral drug resistance NNRTI mutant panel profiling Broad-spectrum scaffold selection

Validated Application Scenarios for 4-(4-Piperidinyl)-2-pyrimidinamine Dihydrochloride Hydrate Based on Quantitative Differentiation Evidence


HIV-1 NNRTI Lead-Optimization Campaigns Targeting Wild-Type and Drug-Resistant Virus

Research groups pursuing next-generation HIV-1 NNRTIs should prioritize this dihydrochloride hydrate building block as the entry point for synthesizing piperidine-linked aminopyrimidine derivative libraries. The scaffold has produced derivatives with single-digit nanomolar EC50 against WT HIV-1 (6.4–8.6 nM, ~7–14× more potent than nevirapine at 63–90 nM) and retains activity against key resistance mutants (K103N, Y181C, Y188L, E138K) where first-generation NNRTIs fail [1][2][3]. The dihydrochloride salt form facilitates aqueous solubility during N-alkylation and acylation derivatization steps, while the free 2-amino and piperidine NH groups provide two distinct vectors for parallel SAR exploration .

Sigma-2 Receptor/TMEM97 Ligand Discovery and Fragment-Based Screening

With a documented sigma-2/TMEM97 Ki of 90 nM, the 4-(piperidin-4-yl)pyrimidin-2-amine scaffold provides a quantitative starting point for fragment-growing or structure-based optimization toward sigma-2-selective ligands [1]. This is particularly relevant given the recent identification of TMEM97 as the molecular correlate of the sigma-2 receptor and its implication in cholesterol homeostasis, cancer pathogenesis, and neurodegenerative disorders [2]. The dihydrochloride hydrate salt form ensures solubility in aqueous assay buffers at pharmacologically relevant concentrations, and the scaffold's moderate starting affinity (90 nM) leaves substantial optimization headroom compared to sub-nanomolar sigma-1 ligands that may carry pre-existing polypharmacology risks [3].

Medicinal Chemistry Core-Scaffold Procurement for Parallel Synthesis and SAR Library Construction

For medicinal chemistry groups building focused compound libraries around the 2-aminopyrimidine pharmacophore, this dihydrochloride hydrate represents a bifunctional scaffold with two chemically orthogonal amine handles (aromatic 2-NH₂ and aliphatic piperidine NH) that enable sequential, chemoselective derivatization without protecting-group manipulation [1]. The C4–C4' connectivity is structurally validated in the peer-reviewed HIV-1 NNRTI literature, and the regioisomeric N-linked variant (CAS 69385-85-9) lacks both the second derivatizable amine and published biological validation, making the C4–C4' isomer the evidence-supported choice for SAR-driven library synthesis [2]. However, procuring teams must weigh the Sigma-Aldrich AldrichCPR terms (no analytical COA, $521/g, buyer-responsible identity verification) against the fully characterized free base (Fluorochem, 98% purity) or monohydrochloride (Bidepharm, 97% with NMR/HPLC/GC) depending on whether internal analytical capabilities exist to independently verify the AldrichCPR material [3].

Antiviral Resistance Profiling and Mechanism-of-Action Studies for NNRTI Binding Pocket Occupancy

The scaffold's validated activity against NNRTI-resistant HIV-1 mutants—specifically K103N/Y181C (double mutant) and Y188L, as shown by Kertesz et al. (2010) [1]—makes this building block suitable for synthesizing probe molecules to investigate NNRTI binding pocket plasticity. The retained potency against E138K (EC50 = 0.057 μM for IPAPY 5q) is particularly notable, as E138K emerges clinically under rilpivirine pressure [2]. The dihydrochloride hydrate salt form provides the parent scaffold in a ready-to-derivatize solid format compatible with the reductive amination and N-arylation conditions commonly used to install the substituted benzyl/aryl groups that drive mutant-activity retention in this chemotype [3].

Quote Request

Request a Quote for 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.